1,4-Diethynylbenzene

Description

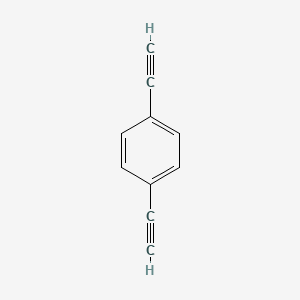

Structure

3D Structure

Properties

IUPAC Name |

1,4-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGANVFCMOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26713-43-9 | |

| Record name | Benzene, 1,4-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40918397 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-14-8, 30700-96-0 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Diethynylbenzene from 1,4-Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diethynylbenzene, a valuable building block in materials science and medicinal chemistry, starting from the readily available 1,4-divinylbenzene. The described methodology follows a reliable two-step process involving bromination and subsequent dehydrobromination. This document offers detailed experimental protocols, quantitative data, and visualizations to assist researchers in the successful execution of this synthesis.

Synthetic Strategy: A Two-Step Approach

The conversion of 1,4-divinylbenzene to this compound is efficiently achieved through a two-step reaction sequence. The first step involves the electrophilic addition of bromine across the double bonds of 1,4-divinylbenzene to yield the intermediate, 1,4-bis(1,2-dibromoethyl)benzene. The subsequent step is a double dehydrobromination reaction, typically facilitated by a strong base, to form the desired this compound.

Experimental Protocols

The following protocols are based on established chemical literature, providing a detailed guide for the laboratory synthesis of this compound.

Step 1: Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene

This procedure details the bromination of 1,4-divinylbenzene to form the tetrabrominated intermediate.

Materials:

-

1,4-Divinylbenzene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-divinylbenzene in dichloromethane. The reaction should be carried out under a fume hood due to the hazardous nature of bromine.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in dichloromethane to the cooled solution via the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

The solvent can be removed under reduced pressure to yield the crude 1,4-bis(1,2-dibromoethyl)benzene as a solid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a white solid.

Step 2: Synthesis of this compound

This protocol describes the dehydrobromination of the intermediate to yield the final product.

Materials:

-

1,4-Bis(1,2-dibromoethyl)benzene

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Methanol or ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the purified 1,4-bis(1,2-dibromoethyl)benzene in methanol or ethanol.

-

Add a significant excess of potassium hydroxide (at least 4 equivalents) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after 2-4 hours of reflux), cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation to yield a crystalline solid.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Divinylbenzene | C₁₀H₁₀ | 130.19 | Colorless liquid | -66.9 | 195 |

| 1,4-Bis(1,2-dibromoethyl)benzene | C₁₀H₁₀Br₄ | 449.80 | White solid | 163-165 | - |

| This compound | C₁₀H₆ | 126.15 | Crystalline solid | 94-98 | 182.8 |

Table 1: Physical and Chemical Properties of Compounds in the Synthesis.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Bromination | 1,4-Divinylbenzene | 1,4-Bis(1,2-dibromoethyl)benzene | >90 |

| Dehydrobromination | 1,4-Bis(1,2-dibromoethyl)benzene | This compound | 70-80 |

Table 2: Typical Reaction Yields.

Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compounds.

1,4-Bis(1,2-dibromoethyl)benzene (Intermediate)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the dibromoethyl groups. The aromatic protons will likely appear as a singlet or a complex multiplet in the region of 7.0-7.5 ppm. The methine and methylene protons of the dibromoethyl groups will appear further upfield, likely as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons bearing bromine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and C-Br stretching vibrations.

This compound (Final Product)

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is simple and characteristic. It shows a singlet for the four equivalent aromatic protons around 7.44 ppm and a singlet for the two equivalent acetylenic protons around 3.17 ppm.[2]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons and the sp-hybridized carbons of the ethynyl groups. The quaternary aromatic carbons are expected around 122 ppm, the protonated aromatic carbons around 132 ppm, the terminal acetylenic carbons around 78 ppm, and the internal acetylenic carbons around 83 ppm.

-

IR Spectroscopy (KBr): The IR spectrum is characterized by a sharp, strong absorption band around 3290 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. A weaker C≡C stretching vibration is expected around 2100 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of this compound.[3]

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

This comprehensive guide provides the essential information for the successful synthesis and characterization of this compound from 1,4-divinylbenzene. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals involved.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diethynylbenzene via Sonogashira Coupling

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 1,4-diethynylbenzene, a critical building block for conjugated polymers, nanomaterials, and complex organic molecules. The primary focus is on the Sonogashira cross-coupling reaction, detailing the prevalent two-step methodology involving the coupling of a 1,4-dihalobenzene with a protected alkyne, followed by a deprotection step. This document includes detailed experimental protocols, tabulated summaries of reaction conditions, and a logical workflow diagram to elucidate the synthetic process for researchers in organic chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] First reported in 1975, the reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[3][4] Its utility is marked by mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it indispensable in modern organic synthesis.[5][6]

This compound is a rigid, linear building block of significant interest in materials science for the synthesis of poly(p-phenyleneethynylene)s (PPEs), conjugated polymers with applications in organic electronics such as OLEDs and OPVs.[7][8] This guide details the most common and reliable synthetic route to this valuable compound, proceeding through a protected intermediate, 1,4-bis[(trimethylsilyl)ethynyl]benzene.

Synthetic Strategy Overview

The synthesis of this compound is typically accomplished via a two-step sequence. This approach circumvents issues related to the direct coupling of the highly reactive acetylene gas and avoids self-polymerization (homo-coupling) of the desired product under the reaction conditions.

-

Step 1: Double Sonogashira Coupling: A 1,4-dihalobenzene (typically 1,4-diiodobenzene or 1,4-dibromobenzene) is coupled with a terminal alkyne bearing a protecting group, most commonly trimethylsilylacetylene (TMSA). This yields the stable, crystalline intermediate, 1,4-bis[(trimethylsilyl)ethynyl]benzene.[9][10] The trimethylsilyl (TMS) group is robust under standard Sonogashira conditions and provides the added benefit of improving the solubility of the intermediates.[11]

-

Step 2: Deprotection: The silyl protecting groups are selectively removed from the intermediate to yield the final product, this compound. This is typically achieved under mild basic conditions.

The overall workflow is illustrated in the diagram below.

Step 1: Sonogashira Coupling for 1,4-Bis[(trimethylsilyl)ethynyl]benzene

The core of the synthesis is the palladium- and copper-cocatalyzed cross-coupling of a 1,4-dihalobenzene with trimethylsilylacetylene. The choice of reaction components is critical for achieving high yields and purity.

Key Reaction Components:

-

Aryl Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[12] 1,4-diiodobenzene is the most reactive and commonly used substrate, allowing for milder reaction conditions. 1,4-dibromobenzene is a more cost-effective alternative but may require higher temperatures or more active catalyst systems.

-

Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.[1]

-

Palladium Pre-catalyst: Common examples include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7] The active catalyst is a Pd(0) species, which is generated in situ.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center.[7]

-

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both as the solvent (often used in excess) and as the base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2][14]

-

Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.[9]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene.

| Parameter | Condition | Notes |

| Aryl Halide | 1,4-Diiodobenzene or 1,4-Dibromobenzene | Iodides are more reactive, allowing for lower temperatures. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Typically 2.2 - 2.5 equivalents are used. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | 1-5 mol% loading per halide.[15] |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | 1-5 mol% loading per halide.[15] |

| Ligand | Triphenylphosphine (PPh₃) | 2-10 mol% loading per halide.[15] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Often used as both base and solvent. |

| Solvent | THF, DMF, or neat amine | Reactions must be conducted under an inert atmosphere (N₂ or Ar). |

| Temperature | 25 °C to 80 °C (Reflux) | Dependent on the reactivity of the aryl halide.[15] |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Typical Yield | > 90% | The product is typically a solid that can be purified by recrystallization. |

Experimental Protocol: Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene

This protocol is a representative example based on common procedures.[15]

-

Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe in a 2:1 ratio by volume. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (2.2 equiv.) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with THF.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or hexanes to afford 1,4-bis[(trimethylsilyl)ethynyl]benzene as a white crystalline solid.

Step 2: Deprotection to Yield this compound

The removal of the TMS groups is a straightforward process, typically achieved under basic conditions that selectively cleave the Si-C(sp) bond without affecting the rest of the molecule.

Key Reaction Components:

-

Deprotecting Agent: The most common method involves using a mild base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol. Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) can be used, but this method is often more expensive.

-

Solvent: A mixture of solvents is typically used to ensure the solubility of the silylated intermediate and the base. Common systems include THF/methanol or dichloromethane/methanol.

Data Presentation: Typical Deprotection Conditions

| Parameter | Condition | Notes |

| Substrate | 1,4-Bis[(trimethylsilyl)ethynyl]benzene | 1.0 equivalent. |

| Reagent | Potassium Carbonate (K₂CO₃) | 2.5 - 5.0 equivalents. Anhydrous base is preferred. |

| Solvent | THF/Methanol (e.g., 4:1 v/v) | Methanol acts as the proton source. |

| Temperature | 0 °C to 25 °C (Room Temperature) | The reaction is typically fast at room temperature. |

| Reaction Time | 30 minutes to 3 hours | Monitored by TLC until the starting material is consumed. |

| Typical Yield | > 95% | The product is volatile and should be handled with care during solvent removal. |

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the desilylation step.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-bis[(trimethylsilyl)ethynyl]benzene (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.) to the solution in one portion.

-

Reaction: Stir the suspension vigorously at room temperature for 2 hours. Monitor the reaction by TLC until all the starting material has been consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

-

Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile product. The resulting solid can be further purified by sublimation or careful recrystallization if necessary.

Conclusion

The synthesis of this compound via a two-step Sonogashira coupling and deprotection sequence is a robust and high-yielding method. The use of a trimethylsilyl-protected alkyne is key to the success of the reaction, preventing side reactions and simplifying purification. The conditions provided in this guide are well-established and can be adapted for various scales. Careful control of the inert atmosphere during the coupling step and gentle handling of the volatile final product are critical for achieving optimal results. This synthetic route provides reliable access to a fundamental building block for advanced materials and complex molecular architectures.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. DSpace [repository.kaust.edu.sa]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.org [mdpi.org]

- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. researchgate.net [researchgate.net]

Purification of 1,4-Diethynylbenzene by Recrystallization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1,4-diethynylbenzene via recrystallization, a critical step for ensuring the high purity required in advanced materials and pharmaceutical applications. This document outlines the principles of recrystallization, suitable solvents, detailed experimental protocols, and methods for purity assessment.

Introduction

This compound is a rigid, aromatic compound with two terminal alkyne functional groups, making it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and conjugated materials with applications in electronics and photonics.[1] The purity of this compound is paramount, as even minor impurities can significantly impact the properties and performance of the resulting materials. Recrystallization is a powerful and widely used technique to achieve high purity of solid organic compounds.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at low temperatures but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. For this compound, nonpolar solvents are generally preferred due to its aromatic and hydrocarbon-like structure.

Key Solvent Characteristics:

-

High solubility at elevated temperatures: To dissolve the compound efficiently.

-

Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

-

Favorable temperature coefficient of solubility: A large difference in solubility over a relatively small temperature range.

-

Inertness: The solvent should not react with this compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Boiling Point: A boiling point below the melting point of this compound (94-98 °C) is desirable to prevent the compound from oiling out.[1][2][3][4]

Suitable Solvents for this compound:

Alkanes are particularly effective for the recrystallization of this compound.

-

Hexane: Research has demonstrated that this compound can be effectively recrystallized from hexane.[5][6]

-

n-Pentane: A low-temperature recrystallization process using n-pentane has been patented for the purification of diethynylbenzenes.[7]

Experimental Protocols

Two primary recrystallization protocols are presented: a standard method using hexane at ambient and elevated temperatures, and a low-temperature method using n-pentane for achieving very high purity.

Standard Recrystallization from Hexane

This protocol is suitable for general purification of this compound with moderate levels of impurities.

Procedure:

-

Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot hexane until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[8][9]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods. A sharp melting point close to the literature value (94-98 °C) is indicative of high purity.[8]

Low-Temperature Recrystallization from n-Pentane

This method is particularly effective for removing structurally similar impurities and achieving very high purity levels.[7]

Procedure:

-

Solution Preparation: Prepare a solution of impure this compound in n-pentane. The concentration should not exceed 15% (w/v). For example, 5 grams of impure material can be dissolved in 45 grams of n-pentane.[7]

-

Low-Temperature Cooling: Cool the solution to a temperature of at least -50 °C. A common method is to use a dry ice/acetone bath, which can reach approximately -78 °C. Maintain this low temperature for a period of time (e.g., 2 hours or more) to allow for complete precipitation of the purified product.[7]

-

Cold Filtration: The filtration must be performed at the low temperature to prevent the purified product from redissolving. Pre-cool the filtration apparatus (Büchner funnel and flask) in a cold bath before filtering the cold slurry.

-

Washing: Wash the collected crystals with a small amount of n-pentane that has been pre-cooled to the same low temperature.

-

Drying: Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize the potential effectiveness of recrystallization for purifying diethynylbenzenes, based on data for the closely related m-diethynylbenzene as described in the patent literature.[7] These values serve as a strong indicator of the expected outcome for this compound purification.

Table 1: Purity Improvement of m-Diethynylbenzene by Low-Temperature Recrystallization in n-Pentane [7]

| Initial Purity (% m-DEB) | Final Purity (% m-DEB) |

| 98 | 99.8 |

| 98 (using mother liquor) | 99.6 |

Table 2: Yield of Purified m-Diethynylbenzene [7]

| Initial Material | Conditions | Yield (%) |

| 5 g of 98% pure m-DEB | -80 °C for 2 hours | 75 |

| 5 g of 98% pure m-DEB in mother liquor | -80 °C for 2 hours | 94 |

Purity Assessment

The purity of this compound before and after recrystallization should be assessed using appropriate analytical techniques.

-

Melting Point Analysis: A sharp and narrow melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying impurities by their mass spectra. A significant reduction in the area of impurity peaks in the chromatogram after recrystallization confirms the effectiveness of the purification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to detect the presence of impurities. The absence of signals corresponding to impurities in the spectra of the recrystallized product indicates high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and decision-making process.

Caption: A flowchart of the standard recrystallization process.

Caption: The principle of separating solute from impurities.

Conclusion

Recrystallization is a highly effective and essential technique for the purification of this compound. The choice of an appropriate alkane solvent, such as hexane or n-pentane, coupled with a carefully executed recrystallization protocol, can significantly enhance the purity of the final product. The low-temperature recrystallization method, in particular, offers a pathway to ultra-high purity material. Proper analytical assessment is crucial to verify the success of the purification process and to ensure the material is fit for its intended high-tech applications.

References

- 1. Buy this compound | 935-14-8 [smolecule.com]

- 2. 1,4-ジエチニルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:935-14-8 | Chemsrc [chemsrc.com]

- 4. This compound | 935-14-8 [chemicalbook.com]

- 5. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,4-diethynylbenzene. It includes detailed spectral data, a complete experimental protocol for sample analysis, and visualizations to aid in understanding the structural and electronic properties of this important molecule.

Introduction

This compound is a rigid, linear aromatic compound that serves as a fundamental building block in the synthesis of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and molecular wires. Its unique electronic and structural properties make it a molecule of significant interest in materials science and drug development. Accurate characterization of its structure is paramount, and NMR spectroscopy is the most powerful tool for this purpose in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

Due to the high degree of symmetry in the this compound molecule, the ¹H NMR spectrum is remarkably simple, exhibiting two singlets.

| Protons (Label) | Chemical Shift (δ) | Multiplicity | Integration |

| Aromatic (H_ar) | 7.44 | Singlet | 4H |

| Acetylenic (H_ac) | 3.17 | Singlet | 2H |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon (Label) | Chemical Shift (δ) |

| Aromatic (C_ar-H) | 132.2 |

| Aromatic (C_ar-C≡) | 122.9 |

| Acetylenic (C_ac-Ar) | 83.2 |

| Acetylenic (C_ac-H) | 78.6 |

Experimental Protocol

The following protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (typically 298 K).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 250 ppm, centered around 125 ppm.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure and NMR signal assignments for this compound.

Caption: A logical workflow for the NMR analysis of this compound.

FT-IR spectroscopic analysis of 1,4-diethynylbenzene

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 1,4-Diethynylbenzene

Introduction

This compound (p-DEB) is a rigid, linear organic molecule with the chemical formula C₁₀H₆.[1][2] Its structure, consisting of a central benzene ring substituted with two terminal ethynyl groups at the para positions, makes it a valuable building block in the synthesis of advanced materials such as conjugated polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[3][4][5] Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the characterization of this compound, enabling the verification of its functional groups and providing insights into its molecular structure. This guide provides a comprehensive overview of the FT-IR analysis of this compound, including characteristic vibrational modes, a detailed experimental protocol, and a visual workflow.

Characteristic Vibrational Modes of this compound

The FT-IR spectrum of this compound is distinguished by absorption bands corresponding to its two key functional units: the terminal alkyne and the para-disubstituted aromatic ring. The primary vibrational modes are summarized in the table below.

Data Presentation: FT-IR Peak Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3330 - 3270 | ≡C–H Stretch | Terminal Alkyne | Strong, Sharp |

| 3100 - 3000 | =C–H Stretch | Aromatic Ring | Medium to Weak |

| 2260 - 2100 | –C≡C– Stretch | Internal Alkyne | Weak to Medium |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 860 - 790 | =C–H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Strong |

| 700 - 610 | ≡C–H Bend | Terminal Alkyne | Strong, Broad |

Data compiled from multiple sources.[6][7][8]

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's ≡C–H stretch.[6] The –C≡C– triple bond stretch appears in a relatively quiet region of the spectrum (2260-2100 cm⁻¹), making it a useful diagnostic tool, though its intensity can be weak.[6][9] Aromatic C–H stretches typically appear just above 3000 cm⁻¹, while the characteristic ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.[7] Finally, the strong absorption band in the 860-790 cm⁻¹ range is characteristic of the C–H out-of-plane bending ("wagging") mode for a para-disubstituted benzene ring.[8]

Experimental Protocol: FT-IR Analysis

A standard methodology for obtaining the FT-IR spectrum of solid this compound is detailed below. This protocol is based on the Potassium Bromide (KBr) pellet technique, a common method for solid-sample analysis.[10][11]

Instrumentation and Materials

-

Spectrometer : Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR).[10]

-

Sample : High-purity this compound.

-

Matrix : Dry, spectroscopy-grade Potassium Bromide (KBr).

-

Equipment : Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Methodology

-

Sample Preparation (KBr Pellet Method)

-

Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add 100-200 mg of dry KBr powder to the mortar. The recommended sample-to-KBr ratio is between 0.2% and 1%.[11]

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is achieved.

-

Transfer a portion of the mixture into the pellet-forming die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

-

-

Background Spectrum Acquisition

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signal, which will be automatically subtracted from the sample spectrum.[12]

-

-

Sample Spectrum Acquisition

-

Place the prepared KBr pellet into the appropriate sample holder and position it in the spectrometer's beam path.

-

Acquire the sample spectrum using the following typical parameters:

-

-

Data Processing and Analysis

-

The instrument's software performs a Fourier transform on the acquired interferogram to produce the final IR spectrum (Absorbance or Transmittance vs. Wavenumber).

-

Analyze the spectrum by identifying the key absorption bands and assigning them to their corresponding vibrational modes as detailed in the data table above.

-

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[12] A small amount of the solid this compound powder is placed directly onto the ATR crystal, and pressure is applied with a clamp to ensure good contact before analysis.[13]

Mandatory Visualizations

Experimental Workflow Diagram

The logical flow of the FT-IR analysis process, from sample handling to final data interpretation, is illustrated in the diagram below.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Buy this compound | 935-14-8 [smolecule.com]

- 4. 1,4-ジエチニルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. This compound | C10H6 | CID 120463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eng.uc.edu [eng.uc.edu]

- 12. benchchem.com [benchchem.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

Solubility Profile of 1,4-Diethynylbenzene in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-diethynylbenzene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines qualitative solubility and provides a detailed experimental protocol for quantitative solubility determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, being a largely nonpolar aromatic hydrocarbon, dictates its preferential solubility in nonpolar organic solvents. Factors such as intermolecular forces, temperature, and the presence of impurities can significantly influence solubility.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its behavior in various organic solvents can be inferred from its use in synthesis and purification procedures. The following table summarizes the qualitative solubility of this compound.

| Solvent | Polarity | Observed Solubility | Application |

| Hexane | Nonpolar | Soluble, used for recrystallization[2][3] | Purification |

| Benzene | Nonpolar | Soluble[2] | Reaction medium |

| Diethyl Ether | Slightly Polar | Likely Soluble | General solvent |

| Tetrahydrofuran (THF) | Polar aprotic | Likely Soluble | General solvent |

| Chloroform | Slightly Polar | Likely Soluble | General solvent |

| Acetone | Polar aprotic | Likely Soluble | General solvent |

| Ethanol | Polar protic | Sparingly Soluble to Insoluble | - |

| Water | Polar protic | Insoluble[1][4] | - |

Note: "Likely Soluble" is inferred based on the nonpolar nature of this compound and the general principle of "like dissolves like."[1] For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, THF, chloroform, acetone, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette (to match the experimental temperature) to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the flask containing the solid residue.

-

The mass of the dissolved this compound can be calculated by the difference in weight.

-

Solubility can then be expressed in terms of g/100 mL or mol/L.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered saturated solution to a known concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Measure the response of the diluted sample solution and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, and thus the solubility.

-

Data Presentation

All quantitative data should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethynylbenzene (DEB) is a highly reactive aromatic hydrocarbon of significant interest in materials science and organic synthesis due to its rigid structure and two terminal alkyne functionalities. Its ability to undergo polymerization and form carbon-rich materials makes understanding its thermal stability and decomposition pathways critical for its application in high-temperature environments and as a precursor for advanced materials. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its thermal stability, decomposition pathways, and methodologies for its analysis.

Introduction

This compound is a crystalline solid at room temperature with a melting point in the range of 94-98 °C.[1][2] Its structure, featuring a central benzene ring with two ethynyl groups in the para positions, imparts significant thermal stability. The high energy content of the alkyne groups, however, also makes it prone to highly exothermic reactions, primarily polymerization, upon heating.[3][4] The thermal decomposition of this compound is therefore intrinsically linked to its polymerization and cross-linking reactions, which ultimately lead to the formation of a highly cross-linked, carbonaceous char at elevated temperatures.[5]

Thermal Stability and Decomposition Analysis

The thermal behavior of this compound is characterized by a series of events upon heating, starting with melting, followed by exothermic polymerization, and finally, decomposition of the resulting polymer at higher temperatures.

Data Presentation

Due to the highly exothermic nature of its polymerization, which can obscure the endothermic events of decomposition, specific decomposition data for the monomer is scarce in the literature. The following table summarizes the known thermal properties of this compound and representative data for the thermal decomposition of its resulting polymer, poly(this compound), under an inert atmosphere.

| Property | Value | Method of Analysis | Reference(s) |

| Melting Point (Tm) | 94-98 °C | Capillary Method | [1][2] |

| Polymerization Onset | ~150 °C (exothermic) | DSC | [6] |

| Polymer Decomposition | |||

| Onset Temperature (Tonset) | ~400-450 °C | TGA | [7] |

| Temperature of Maximum Decomposition Rate (Tmax) | ~500-600 °C | TGA/DTG | [7] |

| Char Yield at 800 °C | >80% | TGA | [5][7] |

Note: The polymer decomposition data is representative of aryl acetylene-based polymers and serves as an approximation for the thermal degradation of the in-situ formed polymer from this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that is dominated by polymerization reactions at lower temperatures, followed by the fragmentation of the resulting polymer network at higher temperatures.

Initial Polymerization and Cross-linking

Upon heating above its melting point, this compound undergoes a thermally initiated polymerization. This process is highly exothermic and can proceed through several pathways, including:

-

Cyclotrimerization: Three ethynyl groups react to form a new benzene ring, leading to a highly cross-linked network.[3]

-

Polyene Formation: Linear polymerization of the ethynyl groups to form conjugated polyene chains.

-

Diels-Alder Reactions: Cycloaddition reactions between the newly formed polyenes.[3]

These reactions result in the formation of a rigid, insoluble, and thermally stable polymer.

High-Temperature Decomposition

At temperatures exceeding 400 °C, the cross-linked polymer begins to decompose. This process involves the cleavage of the weaker bonds in the polymer network, leading to the evolution of volatile products and the formation of a stable carbonaceous char. The primary decomposition products are expected to be small hydrocarbons and hydrogen gas.

The following diagram illustrates the proposed overall thermal transformation of this compound.

Caption: Proposed thermal transformation pathway of this compound.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. Given the air-sensitivity of the ethynyl groups at elevated temperatures, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of this compound.

Methodology:

-

Place a 5-10 mg sample of purified this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 900 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss is observed after the initial melting and potential sublimation.

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal transitions, including melting and exothermic polymerization/decomposition events.

Methodology:

-

Hermetically seal 2-5 mg of purified this compound in an aluminum DSC pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

The DSC thermogram will show an endothermic peak corresponding to the melting of this compound, followed by a broad exotherm indicating polymerization and potentially overlapping decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.[8][9]

Methodology:

-

Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample holder.

-

Insert the holder into the pyrolysis unit, which is directly coupled to a GC-MS system.

-

Rapidly heat the sample to a series of high temperatures (e.g., 500 °C, 700 °C, and 900 °C) under an inert (helium) atmosphere.

-

The volatile pyrolysis products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer.

-

Identify the decomposition products by comparing their mass spectra with a library of known compounds.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally robust molecule whose decomposition behavior is intricately linked with its propensity to undergo exothermic polymerization upon heating. The primary thermal event following melting is a cross-linking polymerization, which forms a highly stable polyaromatic network. At temperatures exceeding 400 °C, this network decomposes, yielding a high char residue and volatile hydrocarbon fragments. A comprehensive understanding of these thermal processes, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for the rational design and application of this compound-based materials in high-temperature and advanced technology sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

Crystal Structure of 1,4-Diethynylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 1,4-diethynylbenzene, a key building block in the development of advanced materials and organic electronics. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering a comprehensive resource for researchers in materials science and drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 740314 |

| Empirical Formula | C₁₀H₆ |

| Formula Weight | 126.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.288(3) |

| b (Å) | 5.968(1) |

| c (Å) | 16.999(3) |

| α (°) | 90 |

| β (°) | 114.79(3) |

| γ (°) | 90 |

| Volume (ų) | 1316.3(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.272 |

| Absorption Coeff. (mm⁻¹) | 0.059 |

| F(000) | 528 |

| Temperature (K) | 150 |

Molecular Structure and Geometry

The molecule of this compound is planar, with the two ethynyl groups situated at the para positions of the benzene ring. The key bond lengths and angles are presented in Table 2. The C≡C triple bond length is approximately 1.19 Å, which is a typical value for an ethynyl group.[1]

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C≡C | 1.19 (average) |

| C-C (alkyne-aryl) | 1.43 (average) |

| C-C (aromatic) | 1.39 (average) |

| C-H (alkyne) | 0.95 (average) |

| C-H (aromatic) | 0.93 (average) |

| C-C-C (alkyne) | 178 (average) |

| C-C-C (aromatic) | 120 (average) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. A detailed protocol is as follows:

Materials:

-

1,4-diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Sonogashira Coupling:

-

To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add trimethylsilylacetylene (2.2 eq).

-

De-gas the solution with a stream of nitrogen or argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-bis(trimethylsilylethynyl)benzene.

-

-

Deprotection:

-

Dissolve the crude 1,4-bis(trimethylsilylethynyl)benzene in a mixture of methanol and tetrahydrofuran (1:1 v/v).

-

Add potassium carbonate (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Alternatively, the product can be purified by recrystallization from hexane or by sublimation.

-

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation or sublimation.

Recrystallization from Hexane:

-

Dissolve the purified this compound in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, transfer the flask to a refrigerator (4 °C) to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Sublimation:

-

Place the purified this compound in a sublimation apparatus.

-

Heat the apparatus under a high vacuum.

-

Collect the sublimed crystals on a cold finger or the cooler parts of the apparatus.

Molecular Packing and Interactions

The crystal packing of this compound is characterized by a herringbone arrangement of the molecules. This packing is primarily governed by C-H···π interactions between the ethynyl C-H groups and the π-system of the benzene rings of neighboring molecules.

Visualizations

The following diagrams illustrate the synthetic pathway and the crystal packing of this compound.

Caption: Synthetic pathway for this compound.

Caption: Herringbone packing of this compound.

References

One-Pot Synthesis of 1,4-Diethynylbenzene Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethynylbenzene and its derivatives are crucial building blocks in the synthesis of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and organic electronics. Their rigid, linear structure and reactive ethynyl groups make them ideal for creating extended π-conjugated systems with unique optical and electronic properties. Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. This technical guide provides a comprehensive overview of one-pot synthesis methodologies for this compound derivatives, with a primary focus on the widely utilized Sonogashira cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the efficient and reproducible synthesis of these valuable compounds in a laboratory setting.

Introduction

The unique molecular architecture of this compound, characterized by a central benzene ring with two para-substituted acetylene functionalities, has positioned it as a cornerstone in the development of novel organic materials. Its derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The demand for efficient and scalable synthetic routes to these compounds has driven the development of one-pot methodologies, which offer significant advantages in terms of reduced reaction time, simplified purification, and improved overall efficiency. This guide will delve into the core principles and practical applications of these one-pot synthetic strategies.

Core Synthesis Methodology: The One-Pot Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most prevalent and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. In the context of this compound synthesis, this reaction is typically performed in a one-pot fashion, involving the coupling of a 1,4-dihaloarene with a protected alkyne, followed by in-situ deprotection.

The General Reaction Pathway

The one-pot synthesis of this compound derivatives via Sonogashira coupling can be conceptually broken down into two key stages that occur sequentially in the same reaction vessel.

Caption: General workflow for the one-pot synthesis of this compound derivatives.

The Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay between a palladium and a copper catalyst. The currently accepted mechanism involves two interconnected catalytic cycles.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols and Data

One-Pot Synthesis of 1,4-Bis(phenylethynyl)benzene

This protocol provides an example of a one-pot synthesis of a this compound derivative starting from 1,4-diiodobenzene and trimethylsilylacetylene, followed by a subsequent coupling with iodobenzene.

Experimental Protocol:

-

To a solution of 1,4-diiodobenzene (1 mmol, 330 mg) in a suitable solvent, add trimethylsilylacetylene (2.2 equiv., 2.2 mmol) and iodobenzene (2.0 equiv., 2 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

-

Add an amine base, such as triethylamine (4 mmol, 2 equiv.).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for the specified reaction time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Entry | Starting Material | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 25 | 12 | 82 |

| 2 | 1,4-Dibromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Toluene/Triethylamine | 80 | 24 | 75 (protected) |

Note: The yield for entry 2 is for the protected intermediate, 1,4-bis(trimethylsilylethynyl)benzene. A subsequent deprotection step would be required.

One-Pot Synthesis of this compound from Divinylbenzene

An alternative one-pot approach utilizes the bromination of mixed isomers of divinylbenzene followed by dehydrobromination.

Experimental Protocol:

-

Combine mixed isomers of divinylbenzene (DVB) and bromine in a solvent such as sulfolane at a controlled rate to maintain the reaction temperature below 50°C.

-

The intermediate brominated product is then dehydrobrominated in the same pot.

-

Dehydrobromination is carried out by the addition of a caustic agent like NaOH or KOH, often in the presence of a phase transfer catalyst such as polyethylene glycol 400 (PEG-400).

-

The resulting this compound is then separated from the reaction mixture, typically by vacuum distillation.

Quantitative Data:

| Starting Material | Reagents | Solvent | Phase Transfer Catalyst | Yield (%) |

| Divinylbenzene | Bromine, KOH | Sulfolane | PEG-400 | High (not specified) |

Key Considerations and Optimizations

Several factors can influence the success and efficiency of the one-pot synthesis of this compound derivatives:

-

Choice of Halide: The reactivity of the 1,4-dihaloarene follows the order I > Br > Cl. Iodides are the most reactive and often allow for milder reaction conditions.

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for high yields. Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.

-

Base: An amine base, typically triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

-

Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and side reactions.

-

Protecting Groups: The use of a protecting group on the alkyne, such as a trimethylsilyl (TMS) group, is often necessary to prevent side reactions and allow for sequential, one-pot couplings. The TMS group can be readily removed in situ under basic or fluoride-mediated conditions.

Conclusion

One-pot synthesis methodologies, particularly those centered around the Sonogashira cross-coupling reaction, provide a powerful and efficient platform for the preparation of this compound and its derivatives. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can access a wide range of these important building blocks for advanced materials and drug development. The protocols and data presented in this guide serve as a valuable resource for the practical implementation of these synthetic strategies. Further research into novel catalytic systems and alternative one-pot procedures will continue to enhance the accessibility and utility of this important class of compounds.

Methodological & Application

Application Notes and Protocols for Transition-Metal Catalyzed Polymerization of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition-metal catalyzed polymerization of 1,4-diethynylbenzene is a versatile method for synthesizing conjugated polymers with unique electronic, optical, and structural properties. These materials are of significant interest for a range of applications, including organic electronics, sensor technology, and as precursors for advanced carbon materials. This document provides an overview of the primary catalytic systems employed, detailed experimental protocols, and comparative data on the resulting polymer properties. The primary polymerization pathways discussed include rhodium-catalyzed insertion polymerization, palladium-copper co-catalyzed Sonogashira coupling, copper-catalyzed oxidative coupling, and anionic polymerization.

Catalytic Systems and Polymerization Mechanisms

The polymerization of this compound can be achieved through several distinct mechanisms, largely dictated by the choice of transition metal catalyst.

-

Rhodium-Catalyzed Polymerization: Rhodium catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), promote a chain-growth insertion polymerization. This method can produce microporous poly(this compound) (PDEB) networks with high surface areas. The polymerization proceeds via the insertion of the ethynyl groups into a rhodium-carbon bond.

-

Palladium/Copper-Catalyzed Sonogashira Coupling: This well-established cross-coupling reaction can be adapted for the polymerization of this compound with aryl halides. The mechanism involves the formation of a palladium-acetylide complex and a copper(I) acetylide, leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst.

-

Copper-Catalyzed Oxidative Coupling: In the presence of a copper catalyst and an oxidant (typically oxygen), this compound undergoes oxidative homocoupling to form poly(p-phenylenebutadiynylene). This reaction proceeds through the formation of copper acetylide intermediates, which then couple to form a butadiynyl linkage.

-

Anionic Polymerization: While not a transition-metal catalyzed process in the traditional sense, anionic initiators like n-butyllithium (n-BuLi) can induce the polymerization of this compound. This method can lead to the formation of linear, soluble polymers. The initiation involves the addition of the butyl anion to a triple bond, generating a carbanion that propagates the polymerization.

Data Presentation

The properties of the polymers derived from this compound are highly dependent on the polymerization method and reaction conditions. The following tables summarize key quantitative data from the literature.

| Catalyst System/Initiator | Solvent | Polymer Yield (%) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Brunauer-Emmett-Teller (BET) Surface Area (m²/g) |

| [Rh(nbd)acac] | THF | High | Insoluble network | - | Low |

| [Rh(nbd)acac] | Pentane | High | Insoluble network | - | Moderate |

| [Rh(nbd)acac] | Benzene | High | Insoluble network | - | Moderate |

| [Rh(nbd)acac] | Methanol | High | Insoluble network | - | High |

| [Rh(nbd)acac] | CH₂Cl₂ | High | Insoluble network | - | up to 1469 |

| n-BuLi | HMPA | 95 | 1700 | 1.14 | Not reported |

| n-BuLi | DMSO | 80 | 1500 | 1.12 | Not reported |

Table 1: Comparison of Polymer Properties from Rhodium-Catalyzed and Anionic Polymerization.

| Polymerization Time (h) | Polymer Yield (%) | Soluble Fraction (%) | Insoluble Fraction (%) | Mn of Soluble Fraction |

| 1 | 48 | 100 | 0 | 1500 |

| 2 | 65 | 100 | 0 | 1600 |

| 3 | 80 | 100 | 0 | 1700 |

| 4 | 95 | 100 | 0 | 1700 |

| 5 | 95 | 100 | 0 | 1700 |

Table 2: Anionic Polymerization of this compound with n-BuLi in HMPA at 55°C.[1][2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Chain-Growth Polymerization for Microporous Networks

Objective: To synthesize a microporous poly(this compound) network.

Materials:

-

This compound (DEB)

-

[Rh(nbd)acac] (acetylacetonato(norbornadiene)rhodium(I))

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol

-

Standard Schlenk line and glassware

Procedure:

-

In a glovebox, add this compound (e.g., 126 mg, 1.0 mmol) and [Rh(nbd)acac] (e.g., 2.9 mg, 0.01 mmol, 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous dichloromethane (e.g., 5 mL) to the flask.

-

Seal the flask, remove it from the glovebox, and stir the reaction mixture at room temperature for 24 hours.

-

During the reaction, a solid polymer will precipitate.

-

After 24 hours, quench the polymerization by adding methanol (e.g., 20 mL).

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Expected Outcome: A high yield of an insoluble, microporous polymer network. The BET surface area can be tuned by varying the solvent, with dichloromethane generally providing the highest surface area.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Polycondensation

Objective: To synthesize a poly(p-phenyleneethynylene) derivative. (Note: This protocol is for a related soluble derivative as unsubstituted this compound often yields insoluble products).

Materials:

-

This compound derivative (e.g., 2,5-dialkoxy-1,4-diethynylbenzene)

-

Aryl dihalide (e.g., 1,4-diiodobenzene)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-